2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid
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Overview
Description
This compound, also known as N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine , is a research compound with a molecular weight of 452.51 .
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 9H-fluorene with pyrazole to form 1-(9H-fluoren-9-yl)pyrazole, which is then reacted with 3-chloro-2-(methoxycarbonyl)azetidine to form the intermediate 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidine. This intermediate is then reacted with ethyl bromoacetate to form the final product.Molecular Structure Analysis
The IUPAC name of this compound is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine . The InChI code is 1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 9H-fluorene with pyrazole to form 1-(9H-fluoren-9-yl)pyrazole, which is then reacted with 3-chloro-2-(methoxycarbonyl)azetidine. This intermediate is then reacted with ethyl bromoacetate to form the final product.Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4°C . It has a molecular weight of 452.51 .Scientific Research Applications
Synthesis of Antibiotics
A study discussed the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, derivatives closely related to the compound , highlighting their significant activity predominantly against Gram-negative bacteria. These compounds represent a new class of heteroatom-activated beta-lactam antibiotics, showcasing the potential application of such molecules in developing novel antibacterial agents S. Woulfe & M. Miller, 1985.
Fluorescent Labeling Reagents
The compound's derivatives have been explored for their fluorescence properties, making them useful as fluorescent labeling reagents. For instance, a novel fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, exhibited strong fluorescence in a wide pH range of aqueous media. Its derivative was successfully used for the determination of carboxylic acids, demonstrating the compound's utility in biomedical analysis Junzo Hirano et al., 2004.
Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, structurally related to the compound of interest, were used as surfactants for carbon nanotubes (CNTs). These surfactants were later converted into enzymatically activated CNT surfactants that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This research illustrates the compound's potential application in nanotechnology and materials science B. Cousins et al., 2009.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)12-25-13-9-21(10-13)20(24)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOZHVHGFTUNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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